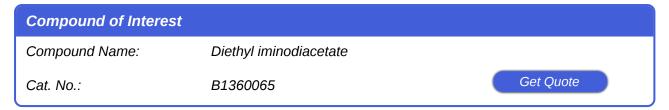


Spectroscopic Profile of Diethyl Iminodiacetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **diethyl iminodiacetate**, a key intermediate in the synthesis of various compounds, including chelating agents and pharmaceuticals. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, alongside generalized experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data for **diethyl iminodiacetate** (CAS No: 6290-05-7).[1][2]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **diethyl iminodiacetate** are summarized below.

Table 1: ¹H NMR Spectroscopic Data of **Diethyl Iminodiacetate**



| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|--------------|
| 4.15 | Quartet | 4H | -O-CH₂-CH₃ |
| 3.40 | Singlet | 4H | -NH-CH2-COO- |
| 2.10 | Singlet | 1H | -NH- |
| 1.25 | Triplet | 6H | -O-CH2-CH3 |

Solvent: CCl4[3] Instrument: Varian A-60D[1][3]

Table 2: 13C NMR Spectroscopic Data of Diethyl Iminodiacetate

| Chemical Shift (δ) ppm | Assignment |
|------------------------|--------------|
| 172.5 | C=O |
| 60.5 | -O-CH₂-CH₃ |
| 51.0 | -NH-CH2-COO- |
| 14.0 | -O-CH₂-CH₃ |

Source of Spectrum: Sigma-Aldrich Co. LLC.[1]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **diethyl iminodiacetate** are presented below.

Table 3: IR Spectroscopic Data of **Diethyl Iminodiacetate**



| Wavenumber (cm⁻¹) | Intensity | Assignment |
|-------------------|---------------|-------------------------|
| 3350 | Medium | N-H Stretch |
| 2980, 2940, 2900 | Medium-Strong | C-H Stretch (Aliphatic) |
| 1740 | Strong | C=O Stretch (Ester) |
| 1200, 1180 | Strong | C-O Stretch (Ester) |
| 1030 | Strong | C-N Stretch |

Technique: Capillary Cell: Neat or ATR-IR[1]

Experimental Protocols

While specific, detailed experimental parameters from the original data sources are limited, this section outlines generalized protocols for obtaining the NMR and IR spectra of **diethyl iminodiacetate**.

NMR Spectroscopy Protocol

- Sample Preparation: A solution of **diethyl iminodiacetate** is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CCl₄ for ¹H NMR as indicated, or CDCl₃). A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
- Instrumentation: The sample is transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer, such as a Varian A-60D for ¹H NMR.[1][3]
- Data Acquisition:
 - ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.
 - ¹³C NMR: A standard one-dimensional carbon experiment with proton decoupling is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.



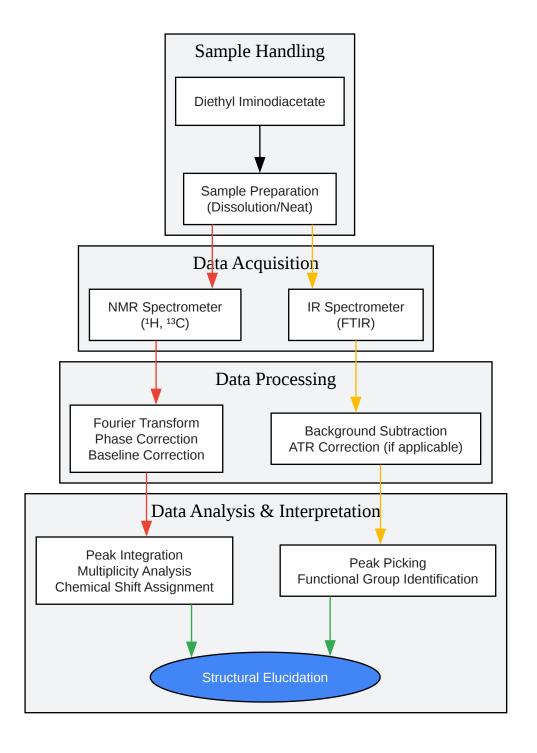
Infrared (IR) Spectroscopy Protocol

- Sample Preparation:
 - Neat (Capillary Cell): A drop of the liquid diethyl iminodiacetate is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.
 - Attenuated Total Reflectance (ATR): A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: The prepared sample is placed in the sample compartment of an FTIR spectrometer.
- Data Acquisition: A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded. The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **diethyl iminodiacetate**.





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Caption: General workflow for spectroscopic analysis of diethyl iminodiacetate.



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References

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